molecular formula C17H11BrCl2N2O2 B2842640 KSI-3716

KSI-3716

Cat. No.: B2842640
M. Wt: 426.1 g/mol
InChI Key: URUPDOIKTMCJNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

KSI-3716 is a potent inhibitor of the c-Myc protein, which plays a crucial role in cell cycle regulation, apoptosis, and cellular transformation. This compound has shown significant potential in cancer research, particularly in the treatment of bladder cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

KSI-3716 is synthesized through a series of chemical reactions involving the formation of a complex structure. The synthetic route typically involves the use of bromine, chlorine, and nitrogen-containing compounds. The reaction conditions often include the use of dimethyl sulfoxide (DMSO) as a solvent and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The compound is typically produced in solid form and can be dissolved in DMSO for use in research applications .

Chemical Reactions Analysis

Types of Reactions

KSI-3716 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

    Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Substitution reagents: Such as halogens and alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

KSI-3716 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the c-Myc protein and its role in cellular processes.

    Biology: Employed in research to understand the mechanisms of cell cycle regulation and apoptosis.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of cancers, particularly bladder cancer.

    Industry: Utilized in the development of new drugs and therapeutic strategies .

Mechanism of Action

KSI-3716 exerts its effects by inhibiting the c-Myc protein. It blocks the binding of c-Myc to its partner protein MAX, preventing the formation of the c-Myc/MAX complex. This inhibition disrupts the transcriptional activity of c-Myc, leading to the downregulation of c-Myc target genes such as cyclin D2, CDK4, and hTERT. The compound induces cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

KSI-3716 is unique in its potent inhibition of the c-Myc protein. Similar compounds include:

This compound stands out due to its specific mechanism of action and effectiveness in inhibiting c-Myc-mediated transcriptional activity .

Properties

IUPAC Name

3-acetyl-8-bromo-5-chloro-2-(4-chloroanilino)-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrCl2N2O2/c1-8(23)13-16(24)14-12(20)7-6-11(18)15(14)22-17(13)21-10-4-2-9(19)3-5-10/h2-7H,1H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URUPDOIKTMCJNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(NC2=C(C=CC(=C2C1=O)Cl)Br)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrCl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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